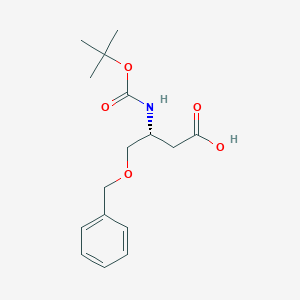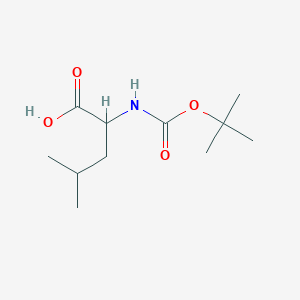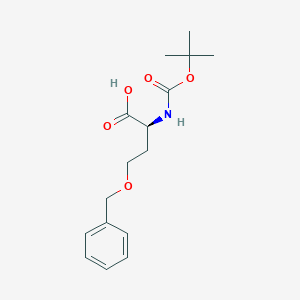
Boc-O-benzyl-L-beta-homoserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-O-benzyl-L-beta-homoserine is a derivative of the amino acid homoserine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl group attached to the hydroxyl group of the homoserine side chain. The compound is commonly used in peptide synthesis due to its stability and ease of removal of the Boc protecting group under mild acidic conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-benzyl-L-beta-homoserine typically involves the protection of the amino and hydroxyl groups of L-beta-homoserine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the hydroxyl group with a benzyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and benzyl bromide for benzyl protection.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques like crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Boc-O-benzyl-L-beta-homoserine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and benzyl protecting groups under acidic or hydrogenation conditions.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal and hydrogenation using palladium on carbon for benzyl removal.
Substitution: Reagents like thionyl chloride for conversion to chlorides, followed by nucleophilic substitution.
Oxidation: Reagents like pyridinium chlorochromate for oxidation.
Reduction: Reagents like lithium aluminum hydride for reduction.
Major Products
Deprotected Homoserine: Obtained after removal of Boc and benzyl groups.
Substituted Derivatives: Various functionalized derivatives depending on the substituents introduced.
Oxidized and Reduced Products: Corresponding oxo and alcohol derivatives.
科学的研究の応用
Boc-O-benzyl-L-beta-homoserine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for the preparation of homoserine derivatives.
Biology: In the study of protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of Boc-O-benzyl-L-beta-homoserine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The benzyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound does not have a specific biological target or pathway but is used as a tool in synthetic chemistry.
類似化合物との比較
Boc-O-benzyl-L-beta-homoserine can be compared with other protected amino acid derivatives such as:
Boc-L-serine: Similar in structure but lacks the benzyl group, making it less hydrophobic.
Boc-L-threonine: Contains an additional methyl group, affecting its steric properties.
Boc-L-homoserine: Lacks the benzyl group, making it more hydrophilic.
The uniqueness of this compound lies in its dual protection, which provides stability and versatility in synthetic applications.
特性
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXKDBZQDOLAL-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)












